An In-depth Technical Guide to 3-Chloro-5-fluorophenetole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-Chloro-5-fluorophenetole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated aromatic ethers are a class of compounds of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The introduction of halogen atoms into the aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific, yet underexplored member of this family: 3-Chloro-5-fluorophenetole.
The Key Precursor: 3-Chloro-5-fluorophenol
A thorough understanding of the precursor is paramount to the successful synthesis and handling of the target molecule. 3-Chloro-5-fluorophenol is a commercially available substituted phenol that serves as the logical starting point for the preparation of 3-Chloro-5-fluorophenetole.
Chemical Structure and Properties of 3-Chloro-5-fluorophenol
The structure of 3-Chloro-5-fluorophenol is characterized by a benzene ring substituted with a hydroxyl group, a chlorine atom, and a fluorine atom at positions 1, 3, and 5, respectively.
Table 1: Chemical and Physical Properties of 3-Chloro-5-fluorophenol
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-5-fluorophenol | [1][2] |
| CAS Number | 202982-70-5 | [1][3][4] |
| Molecular Formula | C₆H₄ClFO | [1][4] |
| Molecular Weight | 146.55 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 206.0 ± 20.0 °C (Predicted) | [3] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.01 ± 0.10 (Predicted) | [3] |
| Water Solubility | Immiscible | [3] |
| Storage | Inert atmosphere, Room Temperature | [3][5] |
Spectroscopic Data of 3-Chloro-5-fluorophenol
A reported ¹H NMR spectrum for 3-Chloro-5-fluorophenol in DMSO-d₆ shows the following key shifts: δ 10.36 (s, 1H, OH), 6.73-6.79 (m, 1H, Ar-H), 6.64-6.68 (m, 1H, Ar-H), 6.53-6.59 (m, 1H, Ar-H)[6].
Synthesis of 3-Chloro-5-fluorophenetole
The most direct and widely used method for the preparation of phenetoles from phenols is the Williamson ether synthesis.[7][8] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide ion on an ethyl halide.[7][8]
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines a robust method for the ethylation of 3-Chloro-5-fluorophenol to yield 3-Chloro-5-fluorophenetole.
Step 1: Deprotonation of the Phenol
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-5-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). The use of a relatively strong base is necessary to deprotonate the weakly acidic phenol.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 3-chloro-5-fluorophenoxide anion.
Step 2: Ethylation
-
To the solution of the phenoxide, add an ethylating agent such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.2-1.5 eq) dropwise at room temperature. The use of a primary alkyl halide is crucial for favoring the Sₙ2 reaction over elimination.[7]
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude 3-Chloro-5-fluorophenetole.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
Predicted Properties of 3-Chloro-5-fluorophenetole
In the absence of experimental data, the properties of 3-Chloro-5-fluorophenetole can be predicted based on its structure and the known properties of its precursor and related compounds.
Predicted Chemical and Physical Properties
The conversion of the hydroxyl group of the phenol to an ethoxy group will result in several predictable changes in physical properties. The molecular weight will increase, and the polarity will decrease due to the loss of the acidic proton and the introduction of a nonpolar ethyl group. This will likely lead to a lower boiling point compared to the parent phenol (due to the absence of hydrogen bonding) and decreased solubility in polar solvents.
Table 2: Predicted Properties of 3-Chloro-5-fluorophenetole
| Property | Predicted Value | Rationale |
| IUPAC Name | 1-Chloro-3-ethoxy-5-fluorobenzene | Standard nomenclature |
| Molecular Formula | C₈H₈ClFO | Addition of C₂H₄ |
| Molecular Weight | 174.60 g/mol | Calculated |
| Boiling Point | Lower than 206 °C | Absence of H-bonding |
| Density | ~1.3 g/cm³ | Similar to related structures |
| Water Solubility | Very low | Increased hydrophobicity |
Predicted Spectroscopic Data
Spectroscopic techniques are essential for the characterization of novel compounds. Based on the structure of 3-Chloro-5-fluorophenetole, we can predict the key features of its NMR spectra.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the ethyl group. The aromatic protons will appear as multiplets in the aromatic region (likely between 6.5 and 7.5 ppm). The ethyl group will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with the quartet being deshielded due to its proximity to the oxygen atom (likely around 4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The aromatic carbons will appear in the range of 100-170 ppm, with the carbon attached to the oxygen being the most downfield. The methylene carbon of the ethyl group will be in the range of 60-70 ppm, and the methyl carbon will be the most upfield, typically around 15 ppm.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, likely a triplet due to coupling with the two meta-protons.
NMR prediction software can provide more specific estimations for these chemical shifts.[1][6]
Potential Applications in Drug Discovery and Materials Science
The unique combination of chloro, fluoro, and ethoxy substituents on the benzene ring makes 3-Chloro-5-fluorophenetole an attractive scaffold for various applications.
-
Medicinal Chemistry: Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.[9] The presence of both chlorine and fluorine could offer a unique profile. The phenetole moiety can act as a stable, lipophilic group that can interact with hydrophobic pockets in biological targets. This scaffold could be a valuable starting point for the synthesis of novel inhibitors of enzymes or receptor antagonists, particularly in areas where halogenated aromatics have shown promise, such as in the development of kinase inhibitors and antibacterial agents.
-
Agrochemicals: Many successful herbicides and pesticides are based on halogenated aromatic structures. The specific substitution pattern of 3-Chloro-5-fluorophenetole could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Fluorinated aromatic compounds are often used in the synthesis of advanced materials, such as liquid crystals and polymers, due to their unique electronic and physical properties. 3-Chloro-5-fluorophenetole could serve as a monomer or a precursor for the synthesis of novel materials with tailored properties.
Safety and Handling
As 3-Chloro-5-fluorophenetole is a novel compound, a comprehensive toxicological profile is not available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety precautions for the precursor, 3-Chloro-5-fluorophenol, and for phenetoles in general, should be strictly followed.
Precursor Safety: 3-Chloro-5-fluorophenol
3-Chloro-5-fluorophenol is classified as a dangerous good for transport.[4] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1]
General Precautions for Substituted Phenetoles
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
In case of exposure, immediate medical attention is required. Standard first-aid measures for chemical exposure should be followed.
Conclusion
3-Chloro-5-fluorophenetole represents a promising yet uncharacterized molecule with potential applications across several scientific disciplines. This guide has provided a comprehensive overview of its key precursor, 3-Chloro-5-fluorophenol, a detailed and practical synthetic protocol for its preparation, and a reasoned prediction of its chemical, physical, and spectroscopic properties. The potential applications in drug discovery, agrochemicals, and materials science highlight the value of this compound as a target for future research. It is imperative that all handling and synthesis of this novel compound are conducted with the appropriate safety precautions, as its toxicological properties have not been established. This guide serves as a foundational resource to stimulate and support further investigation into the chemistry and utility of 3-Chloro-5-fluorophenetole.
References
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PubChem. 3-Chloro-5-fluorophenol. National Center for Biotechnology Information. [Link]
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University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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University of Wisconsin-Green Bay. Experiment 06 Williamson Ether Synthesis. [Link]
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PubChem. 2-Chloro-5-fluorophenol. National Center for Biotechnology Information. [Link]
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Fisher Scientific. 3-Chloro-5-fluorophenol, 98%. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Edubirdie. Williamson Ether Synthesis. [Link]
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ACD/Labs. NMR Prediction. [Link]
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ChemAxon. NMR Predictor. [Link]
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NREL. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
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ChemAxon. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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